4-Iodo-3-methyl-1-propyl-1H-pyrazole
Description
Structure
3D Structure
Properties
IUPAC Name |
4-iodo-3-methyl-1-propylpyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11IN2/c1-3-4-10-5-7(8)6(2)9-10/h5H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRLRSOADANACRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)C)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11IN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701283327 | |
| Record name | 1H-Pyrazole, 4-iodo-3-methyl-1-propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701283327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1354704-24-7 | |
| Record name | 1H-Pyrazole, 4-iodo-3-methyl-1-propyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1354704-24-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazole, 4-iodo-3-methyl-1-propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701283327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Iodo 3 Methyl 1 Propyl 1h Pyrazole
Direct Iodination Strategies for Pyrazole (B372694) Rings
Direct iodination of the pyrazole ring is a common and effective method for the synthesis of 4-iodopyrazole (B32481) derivatives. This approach involves the electrophilic substitution of a hydrogen atom at the C4 position of the pyrazole nucleus with an iodine atom. The reactivity of the pyrazole ring, influenced by the substituents present, plays a crucial role in the success of these reactions.
Heterophase Iodination using KI/KIO3 Systems
A notable method for the direct iodination of pyrazoles involves the use of a potassium iodide (KI) and potassium iodate (KIO3) system. This combination, often in an acidic medium, generates hypoiodous acid (HOI), which is a potent iodinating agent. researchgate.net One reported protocol describes the efficient synthesis of 4-iodo-1-aryl-1H-pyrazoles through the direct iodination of the C-4 position of the pyrazole ring. nih.gov In this system, potassium iodate serves as the primary iodinating agent, and the reaction is catalyzed by diphenyl diselenide under acidic conditions. nih.govresearchgate.net
The reaction is typically carried out in a heterophase system, which can enhance the yield and selectivity of the iodination process. The efficiency of this method is demonstrated by the high yields obtained for a variety of pyrazole derivatives.
Table 1: Examples of Pyrazole Iodination using KIO3 Systems
| Starting Pyrazole Derivative | Product | Yield (%) |
|---|---|---|
| 1-Aryl-1H-pyrazole | 4-Iodo-1-aryl-1H-pyrazole | High |
Note: This table is illustrative of the general method's effectiveness.
Application of N-Iodosuccinimide (NIS) in 4-Iodopyrazole Synthesis
N-Iodosuccinimide (NIS) is a widely used reagent for the electrophilic iodination of various aromatic and heteroaromatic compounds, including pyrazoles. organic-chemistry.orgwikipedia.orgcommonorganicchemistry.com The reactivity of NIS can be significantly enhanced by the presence of an acid catalyst, such as sulfuric acid or trifluoroacetic acid. researchgate.netresearchgate.net The dissolution of NIS in a strong acid like sulfuric acid generates highly electrophilic iodine-containing species, which are capable of iodinating even deactivated aromatic systems. researchgate.netresearchgate.net
For the synthesis of 4-iodopyrazoles, NIS offers a mild and efficient alternative to harsher iodinating agents. nih.gov The reaction conditions can often be tailored to achieve high regioselectivity for the C4 position. A general procedure involves treating the pyrazole substrate with NIS in a suitable solvent, often with an acid catalyst, to afford the desired 4-iodo derivative. nih.gov For instance, the iodination of 1-aryl-3-CF3-1H-pyrazoles has been successfully achieved using NIS in a mixture of glacial acetic acid and trifluoroacetic acid. nih.gov
Regioselective Considerations in the Iodination of Pyrazole Derivatives
The regioselectivity of pyrazole iodination is a critical aspect, with the C4 position being the most common site for electrophilic attack due to its higher electron density. However, the substitution pattern on the pyrazole ring can influence the outcome. Electron-donating groups on the pyrazole ring generally increase the nucleophilicity and facilitate iodination at the C4 position. researchgate.net
In some cases, depending on the reaction conditions and the nature of the substituents, iodination can occur at other positions. For example, treatment of 1-aryl-3-CF3-1H-pyrazoles with n-BuLi followed by elemental iodine leads exclusively to the 5-iodo derivative. nih.gov In contrast, using ceric ammonium (B1175870) nitrate (B79036) (CAN) as an oxidant with elemental iodine results in highly regioselective iodination at the C4 position. nih.gov The choice of iodinating agent and reaction conditions is therefore paramount in controlling the regioselectivity of the iodination process.
Electrochemical Approaches to 4-Iodopyrazole Derivatives
Electrochemical methods provide a green and efficient alternative for the synthesis of 4-iodopyrazole derivatives. These methods avoid the use of potentially toxic and expensive chemical oxidants by utilizing an electric current to drive the iodination reaction. mdpi.com
Electrogeneration of Iodinating Species
A key principle in the electrochemical iodination of pyrazoles is the in-situ generation of the iodinating species at an anode. researchgate.net Typically, an aqueous solution of potassium iodide is electrolyzed, leading to the oxidation of iodide ions to generate iodine. researchgate.net This electrochemically generated iodine can then react with the pyrazole substrate present in the electrolyte. The efficiency of this process is dependent on factors such as the electrode material (commonly platinum), current density, and the composition of the electrolyte. researchgate.netconsensus.app Hypervalent iodine species, which are potent electrophiles, can also be generated electrochemically and have been utilized in pyrazole synthesis. researchgate.net
Two-Stage Electrosynthesis Protocols for 4-Iodinated Pyrazoles
To improve the efficiency and yield of electrochemical iodination, two-stage protocols have been developed. researchgate.net In the first stage, potassium iodate (KIO3) is electrogenerated from an aqueous alkaline solution of potassium iodide at a nickel anode under galvanostatic conditions. researchgate.net In the second stage, the pre-formed KIO3 is used to iodinate the pyrazole derivative in a heterophase system. researchgate.net This approach allows for the accumulation of a more effective iodinating agent, hypoiodous acid (HOI), which is generated from the reaction of KIO3 with KI and an acid. researchgate.net This two-stage process has been shown to significantly increase the yields of the target 4-iodopyrazoles, with reported yields in the range of 74-93%. researchgate.net
Table 2: Yields of Electrochemically Synthesized 4-Iodopyrazole Derivatives
| Starting Pyrazole | Product | Yield (%) |
|---|---|---|
| Pyrazole | 4-Iodopyrazole | 57 |
| 3,5-Dimethylpyrazole (B48361) | 4-Iodo-3,5-dimethylpyrazole | 86 |
| 1,3-Dimethylpyrazole | 4-Iodo-1,3-dimethylpyrazole | 35 |
Source: Data compiled from studies on the electrosynthesis of 4-iodopyrazoles. researchgate.netconsensus.app
Advanced Synthetic Protocols for the 4-Iodo-3-methyl-1-propyl-1H-pyrazole Scaffold
The synthesis of this compound can be strategically approached in a two-step process: the initial formation of the 3-methyl-1-propyl-1H-pyrazole core, followed by regioselective iodination at the C4 position. Advanced synthetic protocols have focused on improving the efficiency, safety, and environmental impact of these steps.
Synthesis of the 3-Methyl-1-propyl-1H-pyrazole Precursor
The foundational 3-methyl-1-propyl-1H-pyrazole can be synthesized through the classical Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. In this case, pentane-2,4-dione is reacted with propylhydrazine. To enhance this traditional method, advanced protocols often employ microwave-assisted synthesis or flow chemistry to reduce reaction times and improve yields.
Microwave-assisted synthesis, for instance, can significantly accelerate the condensation reaction, often reducing reaction times from hours to minutes and leading to higher purity products mdpi.comekb.eg. Flow chemistry offers a continuous, scalable, and safer method for the synthesis of pyrazoles, with precise control over reaction parameters such as temperature and residence time, which can lead to improved yields and consistency organic-chemistry.orgresearchgate.netyoutube.comdergipark.org.trresearchgate.net.
Regioselective Iodination
Once the 3-methyl-1-propyl-1H-pyrazole precursor is obtained, the next critical step is the regioselective introduction of an iodine atom at the 4-position of the pyrazole ring. The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. The C4 position is generally the most reactive site for such substitutions in 1,3-disubstituted pyrazoles.
Several iodinating agents can be employed for this transformation. A common and effective method involves the use of iodine (I₂) in the presence of an oxidizing agent. A greener approach utilizes hydrogen peroxide (H₂O₂) as the oxidant in an aqueous medium, which is environmentally benign as the only byproduct is water researchgate.net. Other oxidizing agents like ceric ammonium nitrate (CAN) can also be used mdpi.com. N-Iodosuccinimide (NIS) is another efficient and mild iodinating agent that often provides high yields under neutral conditions.
Advanced protocols for iodination might include the use of catalytic amounts of iodine with a stoichiometric oxidant to improve atom economy. Electrochemical methods for iodination have also been developed, offering a reagent-free approach to this transformation researchgate.net.
A plausible synthetic pathway is outlined below:
Step 1: Synthesis of 3-methyl-1-propyl-1H-pyrazole

Pentane-2,4-dione reacts with propylhydrazine, typically in a solvent like ethanol, to yield 3-methyl-1-propyl-1H-pyrazole.
Step 2: Iodination of 3-methyl-1-propyl-1H-pyrazole

3-methyl-1-propyl-1H-pyrazole is then subjected to electrophilic iodination at the C4 position using an appropriate iodinating agent to afford the final product, this compound.
The following interactive table summarizes typical reaction conditions for these transformations based on analogous reactions reported in the literature.
Interactive Data Table: Synthetic Protocols for this compound
| Step | Method | Reagents | Solvent | Temperature (°C) | Time | Typical Yield (%) |
| 1. Pyrazole Formation | Conventional Heating | Pentane-2,4-dione, Propylhydrazine | Ethanol | Reflux | 4-8 h | 75-85 |
| Microwave-Assisted | Pentane-2,4-dione, Propylhydrazine | Ethanol | 120 | 15-30 min | 85-95 | |
| 2. Iodination | I₂/H₂O₂ | 3-methyl-1-propyl-1H-pyrazole, I₂, H₂O₂ | Water | 25-50 | 2-4 h | 80-90 |
| NIS | 3-methyl-1-propyl-1H-pyrazole, N-Iodosuccinimide | Acetonitrile | 25 | 1-2 h | 85-95 |
Comparative Analysis of Synthetic Efficiencies and Green Chemistry Principles
A comparative analysis of the different synthetic methodologies for this compound is crucial for selecting the most efficient and environmentally sustainable route. This analysis can be based on several green chemistry metrics, including atom economy, E-factor, reaction mass efficiency, and the use of hazardous substances.
Atom Economy
Atom economy is a theoretical measure of the efficiency of a chemical reaction in converting reactants to the desired product. The condensation reaction to form the pyrazole ring from pentane-2,4-dione and propylhydrazine has a relatively high atom economy, as the main byproduct is two molecules of water. The subsequent iodination reaction's atom economy depends on the chosen reagent. Using I₂ with an oxidant like H₂O₂ can have a good atom economy, whereas methods involving stoichiometric reagents with larger molecular weights, like NIS, will have a lower atom economy.
E-Factor (Environmental Factor)
The E-factor is a more practical metric that considers the total mass of waste generated per unit mass of product youtube.comnih.gov. This includes byproducts, unreacted starting materials, and solvent waste.
Conventional Synthesis: Traditional methods often involve larger volumes of organic solvents for both the reaction and purification (e.g., column chromatography), leading to a higher E-factor.
Green Iodination: The use of I₂/H₂O₂ in water significantly reduces the E-factor as water is a benign solvent and the primary byproduct is also water researchgate.net. In contrast, using NIS generates succinimide as a byproduct, which contributes to the waste stream.
Reaction Mass Efficiency (RME)
RME provides a more realistic measure of the efficiency of a reaction by taking into account the actual yield and the stoichiometry of the reactants. A higher RME indicates a more efficient process. Microwave-assisted methods and greener iodination protocols generally exhibit higher RMEs due to their typically higher yields and more efficient use of reagents.
The following interactive table provides a comparative analysis of different synthetic routes based on these principles.
Interactive Data Table: Comparative Analysis of Synthetic Routes
| Synthetic Route | Key Features | Advantages | Disadvantages | Green Chemistry Considerations |
| Conventional Synthesis & Iodination | Reflux heating for pyrazole formation; Iodination with traditional reagents (e.g., I₂/oxidant in organic solvent). | Well-established and reliable methods. | Long reaction times, use of volatile organic solvents, potentially lower yields. | Higher E-factor, lower atom economy for some iodination steps. |
| Microwave-Assisted Synthesis & Green Iodination | Microwave heating for pyrazole formation; Iodination with I₂/H₂O₂ in water. | Rapid reaction times, higher yields, use of a green solvent for iodination. | Requires specialized microwave equipment. | Lower E-factor, higher RME, use of a benign solvent. |
| Flow Chemistry Synthesis & Iodination | Continuous production of pyrazole precursor; Potential for in-line iodination. | High scalability, enhanced safety, precise process control. | High initial equipment cost. | Can lead to significantly reduced waste and improved efficiency at scale. |
Chemical Reactivity and Transformation Studies of 4 Iodo 3 Methyl 1 Propyl 1h Pyrazole
Cross-Coupling Reactions at the C-4 Iodo Position
The iodine atom at the C-4 position of the pyrazole (B372694) ring is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, providing a powerful tool for molecular diversification.
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling an organohalide with an organoboron compound, typically catalyzed by a palladium complex. For 4-iodopyrazoles, this reaction enables the introduction of aryl, heteroaryl, or vinyl groups at the C-4 position. While specific studies on 4-Iodo-3-methyl-1-propyl-1H-pyrazole are not extensively documented, research on analogous 4-iodopyrazole (B32481) derivatives demonstrates the feasibility and general conditions for this transformation. ccspublishing.org.cnnih.gov
The reaction typically involves a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base, like potassium carbonate or sodium hydroxide, in a solvent system often comprising an organic solvent and water. nih.govnih.gov Microwave irradiation has been shown to accelerate these reactions, leading to high yields in shorter time frames. ccspublishing.org.cn The utility of this method has been demonstrated in the synthesis of kinase inhibitors and other biologically active molecules. nih.govrsc.org
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 4-Iodopyrazole Analogs
| Catalyst | Base | Boronic Acid/Ester | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|---|
| Pd(PPh₃)₄ | K₃PO₄ | Phenylboronic acid | Dioxane/H₂O | 60 °C | Good to Excellent | nih.gov |
| XPhos Pd G2 | K₃PO₄ | Various aryl/heteroaryl boronic acids | 1,4-Dioxane | 80 °C | High | rsc.org |
The Sonogashira coupling reaction is a highly efficient method for forming a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is typically catalyzed by a combination of a palladium complex and a copper(I) salt, such as copper(I) iodide (CuI). mdpi.com This transformation is particularly valuable for introducing alkynyl moieties onto the pyrazole core, which can then serve as handles for further chemical modifications, such as cycloadditions.
Studies on structurally similar compounds, like 5-chloro-4-iodo-3-methyl-1-phenyl-1H-pyrazole, have shown that the Sonogashira coupling proceeds in good yields. researchgate.net The reaction conditions generally involve a palladium catalyst like Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂], a copper(I) co-catalyst, and a base such as triethylamine (B128534) (Et₃N) in a solvent like dimethylformamide (DMF). researchgate.net Copper-free Sonogashira protocols have also been developed, which can be advantageous for certain substrates. nih.gov
Table 2: Typical Conditions for Sonogashira Coupling of 4-Iodopyrazole Derivatives
| Catalyst System | Alkyne | Base | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|---|
| PdCl₂(PPh₃)₂ / CuI | Phenylacetylene | Et₃N | DMF | Room Temp. | Good | researchgate.net |
| Pd(PPh₃)₄ / CuI | 2-Propyn-1-ol | Et₃N | THF | 60 °C | Good | researchgate.net |
Beyond the Suzuki and Sonogashira reactions, the C-4 iodo group can participate in other important palladium-catalyzed cross-couplings.
Heck Reaction: This reaction couples the aryl iodide with an alkene to form a substituted alkene, creating a new C-C bond. Research on 1-protected-4-iodo-1H-pyrazoles has shown that the Heck-Mizoroki reaction is effective for C-4 alkenylation. clockss.org The reaction often utilizes a palladium acetate (B1210297) [Pd(OAc)₂] catalyst with a phosphine (B1218219) ligand, such as tri(o-tolyl)phosphine or triethyl phosphite, and a base like triethylamine. clockss.orgmasterorganicchemistry.com
Stille Coupling: The Stille reaction involves the coupling of the organohalide with an organotin compound. This method is known for its tolerance of a wide variety of functional groups. The general catalytic cycle involves oxidative addition, transmetalation, and reductive elimination, similar to other palladium-catalyzed couplings. youtube.com
Negishi Coupling: The Negishi coupling utilizes an organozinc reagent as the coupling partner. It is a powerful tool for C-C bond formation and is often noted for its high reactivity and yields. The reaction proceeds through a similar catalytic cycle involving a palladium or nickel catalyst. youtube.comyoutube.com
Nucleophilic Substitution Reactions Involving the Iodine Moiety
Direct nucleophilic aromatic substitution (SɴAr) on electron-rich aromatic systems like pyrazole is generally difficult. youtube.com The reaction requires strong activation by electron-withdrawing groups, which are absent in the title compound. However, transition-metal-catalyzed nucleophilic substitution provides an alternative pathway. For instance, copper-catalyzed coupling reactions can be used to displace the iodine atom with nucleophiles. A study on the direct 4-alkoxylation of 4-iodo-1H-pyrazoles demonstrated a successful CuI-catalyzed coupling with various alcohols in the presence of a base and a ligand like 3,4,7,8-tetramethyl-1,10-phenanthroline. nih.gov This method allows for the formation of C-O bonds at the C-4 position, yielding 4-alkoxypyrazoles.
Electrophilic Aromatic Substitution on the Pyrazole Nucleus
In this compound, the C-4 position is blocked by the iodine atom. Therefore, any further electrophilic aromatic substitution would be directed to the only available position on the pyrazole ring, C-5. The pyrazole ring is generally susceptible to electrophilic attack, although its reactivity is influenced by the substituents present. scribd.com Common electrophilic substitution reactions include:
Nitration: Using a mixture of nitric acid and sulfuric acid.
Halogenation: Using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Sulfonation: With fuming sulfuric acid.
Vilsmeier-Haack Formylation: Using phosphoryl chloride (POCl₃) and DMF to introduce a formyl group. nih.gov
The directing effect of the existing N-propyl and C-3 methyl groups (both electron-donating) and the C-4 iodo group would influence the reactivity of the C-5 position. While C-4 is the most electronically favorable position for substitution on a pyrazole ring, its occupation forces the reaction to the next available site. scribd.comresearchgate.net The outcome and feasibility of these reactions would depend on the specific reagents and conditions employed.
Functional Group Interconversions of the Propyl and Methyl Substituents
Functional group interconversion (FGI) refers to the transformation of one functional group into another, a fundamental concept in organic synthesis. numberanalytics.comimperial.ac.uk The propyl and methyl groups on the pyrazole ring offer possibilities for such modifications.
C-3 Methyl Group: The methyl group at the C-3 position is adjacent to an aromatic ring system. While not as activated as a benzylic methyl group, it can potentially undergo free-radical halogenation under harsh conditions (e.g., using NBS with a radical initiator). The resulting halomethyl group could then be converted into other functionalities like alcohols, nitriles, or amines via nucleophilic substitution. Oxidation of the methyl group to a carboxylic acid would require strong oxidizing agents and may be challenging without affecting the pyrazole ring.
N-1 Propyl Group: The N-propyl group is an alkyl substituent. The methylene (B1212753) group adjacent to the pyrazole nitrogen (the N-CH₂- position) is the most likely site for oxidation, analogous to the oxidation of benzylic positions. imperial.ac.uk This could potentially lead to the formation of a carbonyl group, although this might also lead to N-dealkylation. Selective functionalization of the terminal methyl group of the propyl chain would be difficult without a directing group. Hydrogenolysis is a common method for cleaving N-benzyl groups, but it is generally not effective for N-alkyl groups like propyl. imperial.ac.uk
Derivatives and Analogues of 4 Iodo 3 Methyl 1 Propyl 1h Pyrazole: Design and Synthesis
Synthesis of Structurally Related 4-Iodopyrazole (B32481) Compounds
The synthesis of 4-iodopyrazoles can be achieved through several methodologies, primarily involving either the direct iodination of a pre-formed pyrazole (B372694) ring or the cyclization of an iodine-containing precursor.
One prominent method is the electrophilic cyclization of α,β-alkynic hydrazones. This approach involves reacting α,β-alkynic hydrazones with molecular iodine (I₂) in the presence of a base like sodium bicarbonate (NaHCO₃), which yields 4-iodopyrazoles in good to excellent yields. metu.edu.tr This method is significant as it allows for the direct synthesis of 4-iodopyrazoles from acyclic starting materials. metu.edu.tr
Direct iodination of the pyrazole ring is another common and effective strategy. Various iodinating agents and conditions have been developed to achieve this transformation with high efficiency and regioselectivity. The choice of reagents often depends on the nature of the substituents already present on the pyrazole ring. Common methods include:
Iodine with an Oxidizing Agent: A widely used system involves treating the pyrazole substrate with elemental iodine (I₂) in the presence of an oxidizing agent. Ceric Ammonium (B1175870) Nitrate (B79036) (CAN) is a mild and effective oxidant for this purpose, leading to the formation of 4-iodopyrazoles in a highly regioselective manner. nih.gov Another green chemistry approach utilizes hydrogen peroxide (H₂O₂) as the oxidant in water, offering an environmentally benign pathway to 4-iodopyrazole derivatives. researchgate.net
N-Iodosuccinimide (NIS): For substrates that may be sensitive to stronger oxidizing conditions, N-Iodosuccinimide (NIS) serves as an effective iodine source. This reagent is often used in acidic media, such as a mixture of acetic acid and trifluoroacetic acid (TFA), to achieve iodination. nih.gov
Electrochemical Iodination: An alternative method involves the electrochemical iodination of pyrazoles. This process is carried out on a platinum anode in an aqueous solution of potassium iodide (KI). The efficiency of this electrosynthesis depends on the properties of the substituents on the pyrazole ring. researchgate.net
The following table summarizes various methods for the synthesis of 4-iodopyrazole derivatives.
| Starting Material (Pyrazole) | Reagents and Conditions | Product | Yield (%) | Reference |
| 1-Aryl-3-CF₃-1H-pyrazoles | I₂, CAN, MeCN, reflux | 1-Aryl-4-iodo-3-CF₃-1H-pyrazoles | High | nih.gov |
| 1-Aryl-3-CF₃-pyrazoles (with sensitive groups) | NIS, AcOH/TFA, 80 °C | 1-Aryl-4-iodo-3-CF₃-pyrazoles | 36-71% | nih.gov |
| α,β-Alkynic hydrazones | I₂, NaHCO₃ | 4-Iodopyrazoles | Good to Excellent | metu.edu.tr |
| Pyrazole | Electrochemical iodination, Pt-anode, aq. KI | 4-Iodopyrazole | 57-60% | researchgate.net |
| 3,5-Dimethylpyrazole (B48361) | Electrochemical iodination, Pt-anode, aq. KI | 4-Iodo-3,5-dimethylpyrazole | 86% | researchgate.net |
| Differentially substituted pyrazoles | I₂, H₂O₂, H₂O | 4-Iodopyrazoles | Good to Excellent | researchgate.net |
Exploration of Substituent Effects on Pyrazole Ring Systems
The electronic nature and position of substituents on the pyrazole ring significantly influence its reactivity towards iodination. The efficiency of electrophilic substitution at the C4 position is governed by the electron density of the ring system. researchgate.netresearchgate.net
Electron-Donating Groups (EDGs): Substituents such as alkyl groups (e.g., methyl) increase the nucleophilicity of the pyrazole ring, thereby activating it for electrophilic iodination. For instance, the electrochemical iodination of 3,5-dimethylpyrazole results in a significantly higher yield (86%) of the 4-iodo derivative compared to the unsubstituted pyrazole (57-60%). researchgate.net This activating effect is crucial for the success of green iodination methods using systems like iodine/hydrogen peroxide in water, which are particularly effective for pyrazoles bearing electron-donating groups. researchgate.net
Electron-Withdrawing Groups (EWGs): Conversely, electron-withdrawing groups like nitro (NO₂) or trifluoromethyl (CF₃) deactivate the pyrazole ring, making electrophilic substitution more challenging. The electrochemical iodination of 3-nitropyrazole, for example, yields only 2% of the 4-iodo product under standard conditions. researchgate.net However, even deactivated systems can be iodinated under more forcing conditions. The iodination of 1-aryl-3-CF₃-pyrazoles proceeds efficiently using I₂/CAN at reflux, indicating that appropriate reagent selection can overcome the deactivating effect. nih.gov
In cases where other reactive sites are present in the molecule, competition can occur. For example, the treatment of 1-(4-methoxyphenyl)-3-trifluoromethylpyrazole with CAN/I₂ resulted in simultaneous iodination of the electron-rich p-anisyl group alongside nitration, another known reactivity of CAN. nih.gov Switching to NIS under acidic conditions suppressed these side reactions and favored iodination on the pyrazole ring. nih.gov
The following table illustrates the impact of different substituents on the yield of 4-iodopyrazoles via electrochemical iodination. researchgate.net
| Pyrazole Substrate | Substituents | Electronic Effect | Product Yield (%) |
| Pyrazole | None | Neutral | 57 |
| 3,5-Dimethylpyrazole | Two methyl groups | Electron-donating | 86 |
| 1,3-Dimethylpyrazole | Two methyl groups | Electron-donating | 35 |
| 3-Nitropyrazole | Nitro group | Electron-withdrawing | 2 |
| Pyrazole-3(5)-carboxylic acid | Carboxylic acid | Electron-withdrawing | 30 |
| Methyl pyrazole-3(5)-carboxylate | Methyl ester | Electron-withdrawing | 40 |
Strategies for Diversity-Oriented Synthesis of 4-Iodopyrazole Libraries
Diversity-oriented synthesis (DOS) is a powerful strategy aimed at generating collections of structurally diverse small molecules to explore broad areas of chemical space and identify novel biologically active compounds. cam.ac.uknih.gov The goal is to create libraries with high scaffold, stereochemical, and appendage diversity. rsc.org
4-Iodopyrazoles are excellent scaffolds for DOS due to the synthetic versatility of the carbon-iodine bond. researchgate.net This bond provides a reactive handle for a variety of transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents at the C4 position. This "late-stage functionalization" approach enables the rapid generation of a large library of analogues from a common 4-iodopyrazole intermediate.
A general strategy for the diversity-oriented synthesis of a 4-iodopyrazole library can be outlined as follows:
Scaffold Synthesis: An efficient and scalable synthesis of a core 4-iodopyrazole structure, such as 4-Iodo-3-methyl-1-propyl-1H-pyrazole, is established.
Branching Reactions: The 4-iodopyrazole scaffold is subjected to a panel of robust and high-yielding cross-coupling reactions. Key examples include:
Suzuki-Miyaura Coupling: Reaction with various boronic acids or esters to introduce aryl, heteroaryl, or alkyl groups. nih.gov
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties. researchgate.netnih.gov
Heck Coupling: Reaction with alkenes.
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
Copper-Catalyzed Coupling: Reactions with alcohols or other nucleophiles. nih.gov
Appendage Diversity: A diverse set of building blocks (boronic acids, alkynes, amines, etc.) is used in the coupling reactions to maximize the structural variety of the final products.
This approach allows for the systematic exploration of the chemical space around the pyrazole core. By varying the substituents at the C4 position, as well as at other positions on the ring (e.g., N1, C3, C5), a comprehensive library can be constructed to screen for desired biological activities or material properties. cam.ac.uk The utility of 4-iodopyrazoles as intermediates is exemplified by their use in synthesizing more complex molecules, including pyrazole alkaloids and pyrazole-fused heterocycles. nih.gov
Regioselective Synthesis of Positional Isomers
Achieving regioselectivity is a critical challenge in the synthesis of substituted pyrazoles. For iodinated pyrazoles, controlling the position of the iodine atom (e.g., C4 vs. C5) is essential, as the different isomers can have distinct chemical and biological properties. Similarly, the initial construction of the pyrazole ring itself must be controlled to yield the desired arrangement of substituents.
Regioselective Iodination: The choice of iodination method can provide excellent control over the position of iodine on the pyrazole ring.
C4-Selective Iodination: As previously mentioned, the use of elemental iodine (I₂) with ceric ammonium nitrate (CAN) as an oxidant is highly regioselective for the C4 position of 1-aryl-3-CF₃-pyrazoles. nih.gov This selectivity is a key advantage for synthesizing precursors for further functionalization at this specific site.
C5-Selective Iodination: In contrast, a different regioselectivity can be achieved by altering the reaction mechanism. For the same 1-aryl-3-CF₃-pyrazole substrates, treatment with n-butyllithium (n-BuLi) at low temperatures generates a lithium pyrazolide intermediate. The remarkable acidity of the C5-H proton directs the lithiation to this position. Subsequent trapping of this intermediate with elemental iodine exclusively produces the 5-iodo derivatives. nih.gov
This pair of complementary methods allows for the selective synthesis of either the 4-iodo or 5-iodo isomer from the same starting material, providing access to a wider range of structural analogues. nih.gov
Regioselective Pyrazole Ring Formation: The synthesis of the pyrazole ring itself often involves the cyclocondensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine (B178648) derivative. nih.gov When the 1,3-dicarbonyl compound is unsymmetrical, two positional isomers of the resulting pyrazole can be formed. The regioselectivity of this reaction depends on the electronic and steric differences between the two carbonyl groups and the reaction conditions. For example, in the reaction between an aryl-substituted 1,3-dione and a hydrazine, the initial nucleophilic attack of the hydrazine can occur at either carbonyl group, leading to a mixture of isomers. nih.gov More advanced methods, such as base-mediated [3+2] cycloadditions of specific precursors like 2-alkynyl-1,3-dithianes and sydnones, have been developed to achieve excellent regioselectivity in the construction of polysubstituted pyrazoles. acs.org
The following table compares reaction conditions for the regioselective iodination of 1-aryl-3-CF₃-pyrazoles. nih.gov
| Starting Material | Reagents and Conditions | Product Isomer | Selectivity |
| 1-Aryl-3-CF₃-pyrazole | I₂, CAN, MeCN, reflux | 4-Iodo | Highly regioselective |
| 1-Aryl-3-CF₃-pyrazole | 1. n-BuLi, THF, -78 °C; 2. I₂ | 5-Iodo | Exclusive |
Applications in Advanced Organic Synthesis and Material Science Research
Utilization as Building Blocks in Complex Organic Molecule Synthesis
The presence of the iodo-group on the pyrazole (B372694) core of 4-Iodo-3-methyl-1-propyl-1H-pyrazole makes it an excellent substrate for numerous cross-coupling reactions. This reactivity is fundamental to its role as a versatile precursor for a diverse array of more complex organic molecules.
Precursors for Medicinal Chemistry Scaffolds
The pyrazole nucleus is a well-established pharmacophore found in a multitude of medicinally active compounds. This compound serves as a key intermediate in the synthesis of novel pyrazole derivatives with potential therapeutic applications. The carbon-iodine bond is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Heck reactions, allowing for the introduction of various substituents at the 4-position. ccspublishing.org.cnmdpi.comclockss.org These reactions are instrumental in creating libraries of compounds for drug discovery programs.
For instance, the Suzuki-Miyaura coupling allows for the introduction of aryl or heteroaryl groups, a common feature in many drug candidates. ccspublishing.org.cn Similarly, the Sonogashira coupling enables the installation of alkyne moieties, which can be further functionalized or may themselves contribute to biological activity. mdpi.com The Heck reaction provides a route to introduce alkenyl substituents. clockss.org Furthermore, the Buchwald-Hartwig amination of related 4-iodopyrazoles demonstrates the potential for the synthesis of 4-aminopyrazole derivatives, which are also of significant interest in medicinal chemistry. nih.govwikipedia.org
Table 1: Exemplar Cross-Coupling Reactions of 4-Iodopyrazole (B32481) Analogs
| Reaction Type | Coupling Partner | Catalyst System (Typical) | Product Type |
| Suzuki-Miyaura | Arylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base | 4-Aryl-pyrazole |
| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | 4-Alkynyl-pyrazole |
| Heck | Alkene | Pd catalyst (e.g., Pd(OAc)₂), Ligand, Base | 4-Alkenyl-pyrazole |
| Buchwald-Hartwig | Amine | Pd catalyst, Ligand, Base | 4-Amino-pyrazole |
Components in Combinatorial Chemistry Libraries
The robust and versatile reactivity of this compound makes it an ideal building block for the construction of combinatorial chemistry libraries. The ability to perform a wide range of coupling reactions on the 4-position allows for the rapid generation of a large number of diverse molecules from a single, readily accessible starting material. This high-throughput approach is crucial in the early stages of drug discovery for identifying lead compounds with desired biological activities. The straightforward functionalization of the pyrazole core enables the systematic modification of molecular properties to optimize potency and selectivity.
Integration into Functional Materials and Supramolecular Structures
The unique electronic and coordination properties of the pyrazole ring suggest that this compound can be a valuable component in the design and synthesis of functional materials.
Ligands for Coordination Chemistry Applications
Pyrazoles and their derivatives are well-known for their ability to act as ligands in coordination chemistry, forming stable complexes with a variety of metal ions. researchgate.net The nitrogen atoms of the pyrazole ring can coordinate to metal centers, and the substituents on the ring can be tailored to fine-tune the electronic and steric properties of the resulting metal complexes. While specific studies on the coordination chemistry of this compound are not extensively documented, the general principles of pyrazole coordination suggest its potential in this area. The iodo-substituent could also play a role in modulating the properties of the metal complex or serve as a site for further functionalization after complexation. Such complexes have potential applications in catalysis, sensing, and as building blocks for metal-organic frameworks (MOFs).
Precursors for Polymeric and Oligomeric Systems
The difunctional nature of this compound, with the reactive C-I bond and the pyrazole ring itself, makes it a potential monomer for the synthesis of novel polymeric and oligomeric materials. Through cross-coupling reactions like the Suzuki or Sonogashira polycondensation, it could be incorporated into conjugated polymer backbones. Such materials are of interest for their potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The specific substituents (methyl and propyl groups) on the pyrazole ring can influence the solubility and processing characteristics of the resulting polymers.
Role in Heterocyclic Chemistry Methodologies
This compound is not only a building block but also a tool for the development of new synthetic methodologies in heterocyclic chemistry. The predictable reactivity of the C-I bond allows for its use as a test substrate in the optimization of new cross-coupling conditions or in the development of novel transformations. For example, the synthesis of various 4-substituted pyrazoles from this starting material can be used to demonstrate the scope and limitations of a new catalytic system. Its well-defined structure and reactivity make it a valuable platform for exploring new frontiers in the functionalization of heterocyclic compounds. ccspublishing.org.cnclockss.org
Computational Chemistry Investigations of 4 Iodo 3 Methyl 1 Propyl 1h Pyrazole
Quantum Chemical Studies on Electronic Structure
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic landscape of molecules. nih.govresearchgate.net For 4-Iodo-3-methyl-1-propyl-1H-pyrazole, DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be employed to optimize the molecular geometry and compute a range of electronic properties. nih.gov
The electronic nature of the pyrazole (B372694) ring is significantly influenced by its substituents. The methyl group at the C3 position acts as a weak electron-donating group, while the propyl group at the N1 position has a similar, modest electron-donating effect. nih.gov Conversely, the iodine atom at the C4 position is primarily an electron-withdrawing group due to its electronegativity, which also has the capacity to engage in halogen bonding. researchgate.net
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's reactivity. nih.gov The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (ΔE) is an indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.net For this compound, the HOMO is expected to be distributed across the pyrazole ring, while the LUMO may have significant contributions from the C-I bond, indicating its role as a potential site for nucleophilic attack or involvement in metal-catalyzed reactions.
Molecular Electrostatic Potential (MESP): MESP maps are valuable for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. For this molecule, the most negative potential (electron-rich regions) would be concentrated around the pyridine-like nitrogen atom (N2), making it the primary site for protonation and coordination to Lewis acids. researchgate.net Electron-deficient regions would be located around the hydrogen atoms and, notably, a region of positive potential (a σ-hole) may be present on the iodine atom, making it an electrophilic center for halogen bonding interactions. researchgate.net
| Calculated Parameter | Hypothetical Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | -0.8 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 5.7 eV | Relates to chemical stability and reactivity |
| Dipole Moment | 2.1 D | Indicates overall polarity of the molecule |
Theoretical Analysis of Reaction Mechanisms and Transition States
Computational chemistry provides profound insights into the mechanisms of chemical reactions by allowing for the mapping of potential energy surfaces. researchgate.net For this compound, a key reaction of interest is palladium-catalyzed cross-coupling, such as the Suzuki-Miyaura or Heck-Mizoroki reactions, which utilize the C-I bond. sinica.edu.twclockss.orgnih.gov
Theoretical analysis of such a reaction involves several key steps:
Geometry Optimization: The three-dimensional structures of all reactants, intermediates, transition states, and products are optimized to find their lowest energy conformations. researchgate.net
Transition State (TS) Location: Specialized algorithms, such as the Berny optimization or synchronous transit-guided quasi-Newton (QST2/QST3) methods, are used to locate the saddle point on the potential energy surface that corresponds to the transition state. youtube.com
Frequency Calculation: Vibrational frequency calculations are performed on all optimized structures. A stable species (reactant, intermediate, product) will have all real (positive) vibrational frequencies. A true transition state is confirmed by the presence of exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate. researchgate.net
By calculating the energies of the reactants and the transition state, the activation energy barrier (ΔG‡) for the reaction can be determined. nih.gov This value is crucial for understanding the reaction kinetics, as a lower activation barrier corresponds to a faster reaction rate. For a Suzuki coupling reaction involving this compound, computational studies can elucidate the energetics of the key steps: oxidative addition of the iodo-pyrazole to the palladium(0) catalyst, transmetalation with the boronic acid derivative, and reductive elimination to form the final product and regenerate the catalyst. sinica.edu.twnih.gov
| Species | Hypothetical Relative Free Energy (kcal/mol) |
|---|---|
| Reactants (Pyrazole + Pd(0) Catalyst) | 0.0 |
| Oxidative Addition TS | +15.2 |
| Oxidative Addition Intermediate | -5.8 |
| Transmetalation TS | +12.5 |
| Reductive Elimination TS | +20.1 |
| Products | -25.0 |
Conformational Analysis and Molecular Dynamics Simulations
The structural flexibility of this compound is primarily associated with the N-propyl group. The rotation around the N1-C(propyl) and subsequent C-C single bonds gives rise to various conformers.
Molecular Dynamics (MD) Simulations: While quantum chemical calculations provide static pictures of molecules, MD simulations offer a way to study their dynamic behavior over time. eurasianjournals.comnih.gov An MD simulation of this compound would involve placing the molecule in a simulated box, often with an explicit solvent, and solving Newton's equations of motion for every atom over a period of nanoseconds. nih.gov
Analysis of the MD trajectory can provide valuable information:
Root Mean Square Deviation (RMSD): This metric tracks the deviation of the molecule's structure from its initial state, indicating if the simulation has reached equilibrium. researchgate.net
Root Mean Square Fluctuation (RMSF): RMSF analysis highlights the most flexible parts of the molecule. For this compound, the terminal methyl of the propyl group would be expected to show the highest fluctuation. researchgate.net
Conformational Sampling: MD simulations explore the accessible conformational space, allowing for the identification of the most prevalent conformations and the transitions between them in a dynamic environment.
| Conformer of Propyl Group (N-C-C-C Dihedral) | Relative Energy (kcal/mol) | Description |
|---|---|---|
| Anti (~180°) | 0.0 | Most stable, extended chain |
| Gauche (+60°) | +0.9 | Less stable due to steric hindrance |
| Gauche (-60°) | +0.9 | Degenerate with the other gauche form |
| Eclipsed (~0°) | +4.5 | Rotational barrier (transition state) |
Predictive Modeling of Reactivity and Selectivity in Chemical Transformations
Computational chemistry can be used to build predictive models for chemical reactivity and selectivity, often through the development of Quantitative Structure-Activity/Reactivity Relationships (QSAR/QSRR). nih.govresearchgate.net These models establish a mathematical correlation between computationally derived molecular descriptors and an observable property, such as reaction rate or product ratio. acs.org
Molecular Descriptors: For this compound, a wide range of descriptors can be calculated to quantify its structural, electronic, and physicochemical properties. These include:
Electronic Descriptors: HOMO/LUMO energies, atomic charges (from NBO or other population analyses), dipole moment.
Steric Descriptors: Molecular volume, surface area, and specific parameters like Verloop sterimol values.
Topological Descriptors: Indices that describe molecular branching and connectivity, such as the Wiener index or Kier & Hall connectivity indices.
Model Building: To predict the reactivity of the C-I bond in cross-coupling reactions, one could compute these descriptors for a series of related iodo-pyrazoles with known experimental reaction rates. Using statistical methods like multiple linear regression (MLR) or machine learning algorithms, a QSRR model can be generated. nih.gov Such a model could predict the relative reactivity of this compound before it is synthesized.
Predicting Selectivity: Computational models are also invaluable for predicting regioselectivity. rsc.org For instance, if another electrophilic substitution were to be performed on the pyrazole ring, theoretical calculations could predict the most likely site of reaction. This can be achieved by comparing the activation energy barriers for attack at the different available positions or by using reactivity indices derived from conceptual DFT, such as Fukui functions, which indicate the local reactivity at different atomic sites within the molecule.
| Descriptor Type | Descriptor Name | Hypothetical Value |
|---|---|---|
| Electronic | Charge on C4 | +0.05 |
| Electronic | Charge on Iodine | -0.15 |
| Steric | Molecular Surface Area | 210 Ų |
| Steric | Molecular Volume | 195 ų |
| Topological | Wiener Index | 520 |
Future Research Directions and Emerging Trends
Development of More Sustainable and Green Synthetic Methodologies
The future synthesis of 4-Iodo-3-methyl-1-propyl-1H-pyrazole is expected to align with the principles of green chemistry. nih.gov This involves a move away from hazardous reagents and solvents towards more eco-friendly alternatives. researchgate.net Research is anticipated to focus on synthetic strategies that are not only high-yielding but also atom-economical and operationally simple. nih.gov
Key areas of development include:
Use of Greener Reagents: Exploring milder and less toxic iodinating agents is a significant trend. For instance, methods utilizing molecular iodine in conjunction with eco-friendly promoters or novel reagents like in-situ formed nitrogen triiodide present a greener alternative to traditional, harsher iodination protocols. sciforum.netrsc.org
Eco-friendly Solvents: The replacement of conventional volatile organic solvents with greener alternatives such as water, ionic liquids, or bio-solvents is a critical area of research. researchgate.net
Catalytic Approaches: The development of recyclable catalysts, including biocatalysts or nano-catalysts, can significantly reduce waste and improve the sustainability of pyrazole (B372694) synthesis. nih.govresearchgate.net For example, a temperature-controlled synthesis of pyrazole derivatives has been developed that avoids transition-metal catalysts and oxidants. nih.gov
Energy Efficiency: Employing alternative energy sources like microwave irradiation or ultrasonication can accelerate reaction times and reduce energy consumption compared to conventional heating methods. numberanalytics.commdpi.com
Exploration of Novel Reactivity and Catalytic Applications
The iodine atom at the C4 position of the pyrazole ring makes this compound a highly valuable and versatile building block for constructing more complex molecular architectures. mdpi.comsciforum.net Future research will undoubtedly focus on leveraging this reactivity.
Cross-Coupling Reactions: The iodo-substituent is an excellent leaving group for transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. numberanalytics.comresearchgate.net These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds with high precision, allowing for the synthesis of a diverse array of functionalized pyrazole derivatives. numberanalytics.comnih.gov
Copper-Catalyzed Reactions: Copper-catalyzed coupling reactions have been shown to be effective for the alkoxylation of 4-iodopyrazoles, demonstrating a pathway to introduce oxygen-containing functional groups. nih.govsemanticscholar.org
Direct Functionalization: Research into the direct C-H activation of other positions on the pyrazole ring, while the iodo group serves as a synthetic handle, could open up new avenues for creating multifunctional pyrazoles.
The resulting novel pyrazole derivatives could find applications as ligands in organometallic chemistry or as key components in materials science. nih.gov
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis of pyrazoles is increasingly benefiting from the adoption of flow chemistry, a technology that offers significant advantages over traditional batch processing. mdpi.comscilit.comnih.gov This trend is expected to be crucial for the future production of this compound.
Flow chemistry enables:
Enhanced Safety and Control: Continuous flow reactors allow for precise control over reaction parameters like temperature, pressure, and stoichiometry, leading to improved reaction efficiency and safety, especially for potentially hazardous reactions. researchgate.net
Scalability: Processes developed in flow reactors can be scaled up more efficiently and reliably than batch processes. mdpi.com
Automation: The integration of flow chemistry with automated platforms, potentially incorporating machine learning algorithms, can accelerate reaction optimization and the discovery of new synthetic routes. researchgate.net This allows for high-throughput synthesis and screening, which is invaluable in pharmaceutical and materials research. researchgate.net
Two-stage flow processes have already been successfully developed for the synthesis of substituted pyrazoles, demonstrating the viability of this technology for producing complex heterocyclic compounds. galchimia.com
Advanced Spectroscopic and Structural Elucidation Techniques in Research Context
A deep understanding of the structure and properties of this compound is fundamental to its application. Advanced analytical techniques will continue to play a pivotal role.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Multi-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) will be essential for the unambiguous assignment of the 1H and 13C NMR spectra, confirming the connectivity and substitution pattern of the molecule. mdpi.comrsc.org NMR is also a powerful tool for studying dynamic processes and tautomeric equilibria in pyrazole systems. mdpi.com
X-ray Crystallography: Single-crystal X-ray diffraction provides definitive proof of the molecular structure in the solid state, offering precise data on bond lengths, bond angles, and intermolecular interactions like hydrogen bonding or π-stacking. mdpi.comresearchgate.netnih.gov This information is critical for understanding the compound's physical properties and for designing crystal engineering and materials science applications.
Computational Chemistry: Density Functional Theory (DFT) and other computational methods are increasingly used in conjunction with experimental data. rsc.org These theoretical calculations can predict spectroscopic properties (NMR chemical shifts, IR frequencies), helping to interpret experimental spectra and providing insights into the electronic structure and reactivity of the molecule. rsc.orgresearchgate.net
The combination of these advanced techniques will provide a comprehensive characterization of this compound, facilitating its development and application in various scientific fields.
Q & A
Q. Q1. What is the standard laboratory synthesis protocol for 4-Iodo-3-methyl-1-propyl-1H-pyrazole?
Answer: The compound is typically synthesized via cyclocondensation reactions. A common method involves refluxing precursors (e.g., hydrazine derivatives and iodinated ketones) in solvents like xylene or toluene with oxidizing agents such as chloranil. Post-reaction, the mixture is treated with a dilute NaOH solution, washed, dried, and purified via recrystallization (e.g., methanol) or column chromatography. Key parameters include reflux duration (25–30 hours) and stoichiometric control to minimize byproducts .
Advanced Synthesis
Q. Q2. How can researchers optimize iodination efficiency while reducing halogen scrambling?
Answer: To suppress side reactions (e.g., deiodination or positional isomerization):
- Use N-iodosuccinimide (NIS) as a selective iodinating agent.
- Employ low-temperature conditions (0–5°C) during iodination steps.
- Monitor reaction progress via TLC or HPLC to terminate at optimal conversion.
Validation through mass spectrometry and comparative NMR analysis ensures regiochemical fidelity .
Basic Characterization
Q. Q3. Which spectroscopic techniques are critical for structural confirmation of this compound?
Answer:
- 1H/13C NMR : Confirm substituent positions (e.g., propyl chain integration, iodinated C4 resonance).
- IR Spectroscopy : Identify pyrazole ring vibrations (~1500–1600 cm⁻¹) and C-I stretches (~500 cm⁻¹).
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]+) and isotopic pattern (iodine’s distinct signature).
Cross-reference with PubChem CID or CAS database entries for validation .
Advanced Characterization
Q. Q4. How should researchers address conflicting NOE (Nuclear Overhauser Effect) data in conformational analysis?
Answer:
- Perform 2D NMR (e.g., NOESY, COSY) to resolve spatial proximities.
- Compare experimental data with density functional theory (DFT)-optimized structures to validate conformers.
- Utilize variable-temperature NMR to assess dynamic equilibria (e.g., ring puckering in pyrazole derivatives) .
Basic Applications
Q. Q5. What are the primary research applications of this compound?
Answer:
- Medicinal Chemistry : Serves as a scaffold for kinase inhibitors or antimicrobial agents due to pyrazole’s bioisosteric properties.
- Material Science : Explored in coordination chemistry for metal-organic frameworks (MOFs) via iodine’s halogen-bonding capability.
- Organic Synthesis : Intermediate in cross-coupling reactions (e.g., Suzuki-Miyaura) for functionalized heterocycles .
Advanced Applications
Q. Q6. How can structure-activity relationship (SAR) studies improve the bioactivity of pyrazole derivatives?
Answer:
- Substituent Modulation : Replace the propyl group with fluorinated or aryl chains to enhance lipophilicity or target affinity.
- Iodine Substitution : Evaluate bromo/chloro analogs to assess halogen-dependent pharmacokinetics.
- In Silico Screening : Use molecular docking to predict binding modes with biological targets (e.g., enzymes, receptors) .
Reaction Optimization
Q. Q7. What factors influence yield in palladium-catalyzed cross-coupling reactions involving this compound?
Answer:
- Catalyst Selection : Pd(PPh3)4 or PdCl2(dppf) for Suzuki couplings.
- Solvent Effects : Use DMF or THF for solubility and stability of intermediates.
- Base Choice : K2CO3 or Cs2CO3 to maintain pH without deprotonating sensitive groups.
- Temperature Control : 80–100°C for balance between reaction rate and side-product suppression .
Data Contradiction Analysis
Q. Q8. How to resolve discrepancies in reported biological activity across studies?
Answer:
- Assay Standardization : Compare cell lines, incubation times, and control compounds.
- Purity Assessment : Validate compound integrity via HPLC (>95% purity) to exclude impurity-driven effects.
- Meta-Analysis : Cross-reference with structurally analogous pyrazoles (e.g., 4-fluoro or trifluoromethyl derivatives) to identify trends .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
